REACTION_CXSMILES
|
[O:1]=[C:2]1[C:8]2[CH:9]=[CH:10][C:11](C(O)=O)=[CH:12][C:7]=2[CH:6]=[CH:5][C:4]2[CH:16]=[CH:17][CH:18]=[CH:19][C:3]1=2.C([O:22][C:23](=[O:41])[CH2:24][C:25]1C=CC2C(=O)C3C=CC=CC=3C=CC=2C=1)C.O=C1C2C=CC(CC(O)=O)=CC=2C=CC2C=CC=CC1=2>>[O:1]=[C:2]1[C:8]2[CH:9]=[CH:10][C:11]([CH:24]([CH3:25])[C:23]([OH:41])=[O:22])=[CH:12][C:7]=2[CH:6]=[CH:5][C:19]2[CH:18]=[CH:17][CH:16]=[CH:4][C:3]1=2
|
Name
|
5-oxo-5H-dibenzo[a,d]-cycloheptene-2-carboxylic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(C=CC3=C1C=CC(=C3)C(=O)O)C=CC=C2
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Name
|
5-oxo-5H-dibenzo[a,d]cyclohepten -2-acetic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=CC2=C(C(C3=C(C=C2)C=CC=C3)=O)C=C1)=O
|
Name
|
5-oxo-5H-dibenzo[a,d]cyclohepten-2-acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(C=CC3=C1C=CC(=C3)CC(=O)O)C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compounds of Formula I can be prepared
|
Type
|
CUSTOM
|
Details
|
to afford, in various steps
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(C=CC3=C1C=CC(=C3)C(C(=O)O)C)C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |